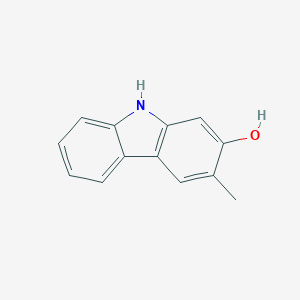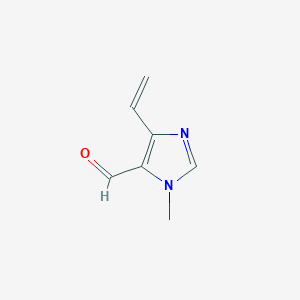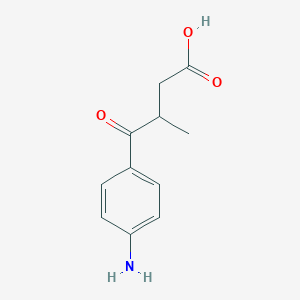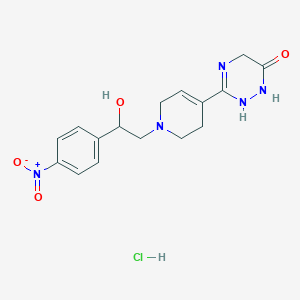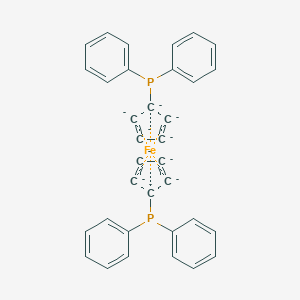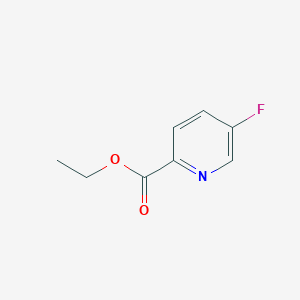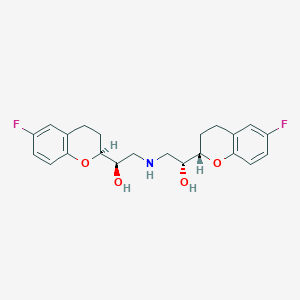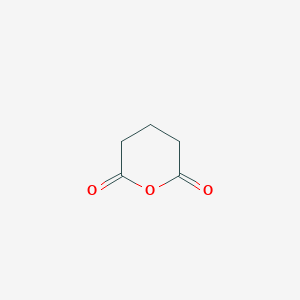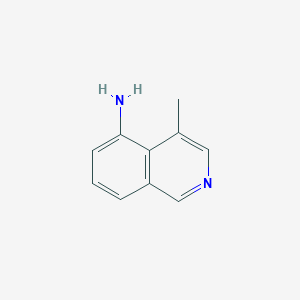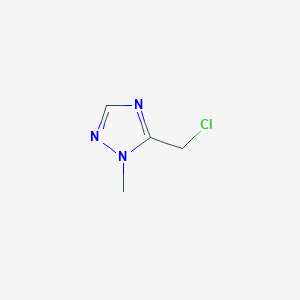
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .
Synthesis Analysis
A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another study demonstrates the one-step thermochemical conversion of raw and pretreated biomass to highly-valuable platform chemicals .Molecular Structure Analysis
The chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .Chemical Reactions Analysis
The addition of hydrochloric acid gas facilitates the formation of Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF). Acid gas reacts with biomass to form 5-CMF, which acts as a catalyst to increase the concentration of LGO in the resulting bio-oil .Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .Applications De Recherche Scientifique
Synthesis of Energetic Salts
Research by Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, indicating potential applications in materials science (Wang, Gao, Ye, & Shreeve, 2007).
Alkylation Studies
Anders, Wermann, Wiedel, and Eynde (1997) conducted a study on the selective alkylation of 5-Amino-1-methyl-1H-1,2,4-triazole with 1-(1-Chloroalkyl)pyridinium chlorides. This study contributes to understanding chemical reactions involving triazole derivatives (Anders, Wermann, Wiedel, & Eynde, 1997).
Synthesis of Phosphonyl Triazoles
Harizi, Saïd, Mighri, and Zantour (2002) reported the efficient synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, using a process that involves 1-(chloromethyl)-1H-1,2,4-triazole. These compounds have potential implications in pharmaceutical and agricultural chemistry (Harizi, Saïd, Mighri, & Zantour, 2002).
Acylation Studies
Winkler and Kristinsson (1983) investigated the acylation of 5-Amino-1 H-1,2,4-triazoles, including derivatives of 1-(chloromethyl)-1H-1,2,4-triazole. Their study provides insights into the chemical behavior of these compounds under different conditions (Winkler & Kristinsson, 1983).
Intermediate for Pesticides
Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides. This research underscores the significance of this compound in agricultural applications (Ying, 2004).
Macrocyclic Polyether Ligands
Bradshaw, Nielsen, Tse, Arena, Wilson, Dalley, Lamb, Christensen, and Izatt (1986) focused on creating macrocyclic polyether ligands containing a triazole subcyclic unit. Their findings could have implications in the field of coordination chemistry (Bradshaw et al., 1986).
Safety And Hazards
Orientations Futures
Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF) are two bio-based platform chemicals with applications in medicines, green solvents, fuels, and the polymer industry . The findings suggest that 350 °C is the optimal temperature for producing LGO and 400 °C is optimal for producing CMF from delignified biomass .
Propriétés
IUPAC Name |
5-(chloromethyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUDGCEBGTNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439510 | |
| Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | |
CAS RN |
153851-72-0 | |
| Record name | 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



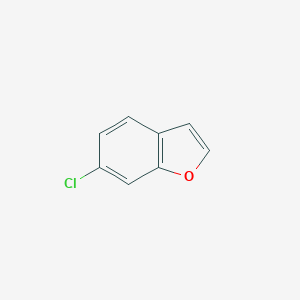
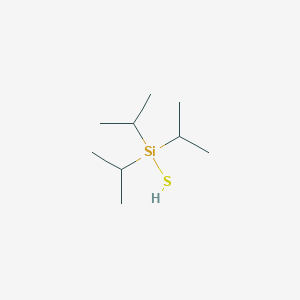
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
